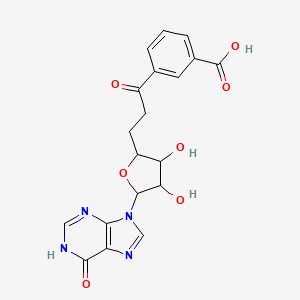

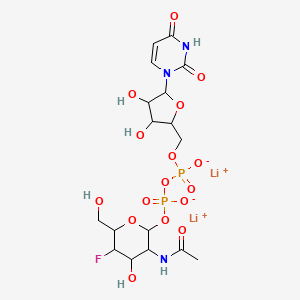

3-(3-(3,4-Dihydroxy-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)propanoyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Futalosine is a nucleoside derivative that plays a crucial role in the biosynthesis of menaquinone (vitamin K2) in certain bacteriaThe futalosine pathway is found in a variety of bacteria, including some pathogens, and is essential for their survival .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Futalosine is synthesized through a series of enzymatic reactions starting from chorismate. The initial step involves the dehydration of chorismate to generate 3-[(1-carboxyvinyl)oxy]-benzoic acid, which is then converted into 1,4-dihydroxy-6-naphthoate via three enzymatic reactions catalyzed by MqnA, MqnB, MqnC, and MqnD . The conversion of futalosine to dehypoxanthinyl futalosine is catalyzed by the enzyme MqnB, which releases hypoxanthine from futalosine .

Industrial Production Methods

These bacteria can be genetically engineered to overproduce futalosine, which can then be extracted and purified for various applications .

Analyse Des Réactions Chimiques

Types of Reactions

Futalosine undergoes several types of reactions, including:

Hydrolysis: The enzyme futalosine hydrolase catalyzes the hydrolysis of futalosine to release hypoxanthine.

Cyclization: Dehypoxanthine futalosine undergoes a radical cyclization to form cyclic dehypoxanthine futalosine.

Common Reagents and Conditions

Hydrolysis: Catalyzed by futalosine hydrolase, optimal conditions include a pH of 4.5 and a temperature of 80°C.

Cyclization: Involves radical intermediates and specific enzymes such as MqnC.

Major Products

Dehypoxanthine futalosine: Formed from the hydrolysis of futalosine.

Cyclic dehypoxanthine futalosine: Formed from the cyclization of dehypoxanthine futalosine.

Applications De Recherche Scientifique

Futalosine and its pathway have several scientific research applications:

Mécanisme D'action

Futalosine exerts its effects through the futalosine pathway, which involves several key enzymes:

MqnA: Catalyzes the dehydration of chorismate to 3-[(1-carboxyvinyl)oxy]-benzoic acid.

MqnB: Catalyzes the hydrolysis of futalosine to dehypoxanthinyl futalosine.

MqnC: Involved in the radical cyclization of dehypoxanthinyl futalosine. These enzymes and their reactions are crucial for the biosynthesis of menaquinone, which is essential for the electron-transfer system in bacteria.

Comparaison Avec Des Composés Similaires

Futalosine is unique compared to other menaquinone biosynthesis intermediates due to its distinct pathway. Similar compounds include:

Aplasmomycin: A specific inhibitor of the futalosine pathway.

Boromycin: Another inhibitor with similar activity to aplasmomycin.

Tirandamycins: Tetramic acid antibiotics that specifically inhibit the futalosine pathway.

These compounds highlight the uniqueness of futalosine and its pathway, making it an attractive target for developing specific antibacterial agents.

Propriétés

IUPAC Name |

3-[3-[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]propanoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O7/c24-11(9-2-1-3-10(6-9)19(28)29)4-5-12-14(25)15(26)18(30-12)23-8-22-13-16(23)20-7-21-17(13)27/h1-3,6-8,12,14-15,18,25-26H,4-5H2,(H,28,29)(H,20,21,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEDWXCWBMDQNCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C(=O)CCC2C(C(C(O2)N3C=NC4=C3N=CNC4=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Chlorophenoxy)methyl]-5-(2-chloro-4-pyridyl)-1,2,4-oxadiazole](/img/structure/B12077529.png)

![4-Bromo-1-(2-methoxyethyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B12077548.png)

![2-amino-1-[2-[2-[2-[2-(2-amino-4-oxo-5H-imidazol-1-yl)ethylamino]ethylamino]ethylamino]ethyl]-5H-imidazol-4-one](/img/structure/B12077560.png)